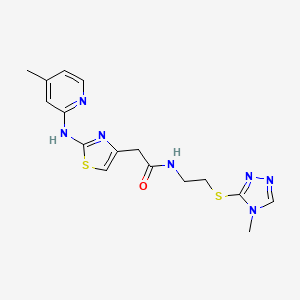
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide is a useful research compound. Its molecular formula is C16H19N7OS2 and its molecular weight is 389.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
It’s worth noting that compounds containing similar functional groups have been studied for their biological activities. For example, thiazoles have been observed to have anti-inflammatory and analgesic activity . Similarly, 4-Methyl-4H-1,2,4-triazole-3-thiol, a compound containing a 1,2,4-triazole ring, has been studied for its electrochemically anticorrosive behavior .
生物活性
N-(2-((4-methyl-4H-1,2,4-triazol-3-yl)thio)ethyl)-2-(2-((4-methylpyridin-2-yl)amino)thiazol-4-yl)acetamide is a complex compound featuring both triazole and thiazole moieties. These structural components are known for their diverse biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its potential anticancer properties, antimicrobial effects, and other pharmacological activities.
Structural Overview
The compound can be broken down into key functional groups:
- Triazole moiety : Known for its stability and ability to form hydrogen bonds, enhancing interaction with biological targets.
- Thiazole moiety : Often associated with various biological activities, including antimicrobial and anticancer effects.
- Acetamide group : Typically enhances solubility and bioavailability.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives. Compounds similar to this compound have demonstrated significant cytotoxic effects against various cancer cell lines. For instance:
-
Cytotoxicity Assays : The MTT assay has been employed to evaluate the cytotoxic effects of triazole derivatives on human cancer cell lines such as MDA-MB-231 (triple-negative breast cancer), IGR39 (melanoma), and Panc-1 (pancreatic carcinoma). Compounds showed varying degrees of selectivity towards these cell lines, with some exhibiting high potency against melanoma cells .
Compound Cell Line IC50 (µM) A IGR39 5.0 B MDA-MB-231 3.5 C Panc-1 7.0 - Mechanisms of Action : The mechanism often involves the induction of apoptosis through the activation of caspases and modulation of cell cycle regulators .
Antimicrobial Activity
Triazole compounds have also been studied for their antimicrobial properties. The compound's thioether functionality is particularly important in enhancing its activity against various pathogens:
-
Antibacterial Studies : In vitro studies have shown that related triazole-thioether compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .
Pathogen Minimum Inhibitory Concentration (MIC, µg/mL) Staphylococcus aureus 15 Escherichia coli 20
Other Pharmacological Activities
Beyond anticancer and antimicrobial effects, triazoles are recognized for their potential in treating other conditions:
- Antioxidant Activity : Some derivatives exhibit antioxidant properties that may protect against oxidative stress-related diseases .
- Antiviral Activity : Triazole derivatives have been explored for their antiviral capabilities, particularly against RNA viruses .
Case Studies
Several case studies illustrate the biological efficacy of similar compounds:
- Study on Derivatives : A study investigating a series of 1,2,4-triazole derivatives found that those incorporating sulfur showed enhanced anticancer activity compared to their non-thiol counterparts .
- Clinical Trials : Preliminary clinical trials involving triazole-based compounds have indicated promising results in terms of safety and efficacy in cancer therapy .
属性
IUPAC Name |
2-[2-[(4-methylpyridin-2-yl)amino]-1,3-thiazol-4-yl]-N-[2-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N7OS2/c1-11-3-4-17-13(7-11)21-15-20-12(9-26-15)8-14(24)18-5-6-25-16-22-19-10-23(16)2/h3-4,7,9-10H,5-6,8H2,1-2H3,(H,18,24)(H,17,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTKDSIZWJAYWTK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1)NC2=NC(=CS2)CC(=O)NCCSC3=NN=CN3C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N7OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














